molecular formula C11H10FNO B8540199 (6-Fluoro-2-methylquinolin-4-yl)methanol

(6-Fluoro-2-methylquinolin-4-yl)methanol

Cat. No. B8540199
M. Wt: 191.20 g/mol
InChI Key: XRZDAJRSVVCCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Fluoro-2-methylquinolin-4-yl)methanol is a useful research compound. Its molecular formula is C11H10FNO and its molecular weight is 191.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Fluoro-2-methylquinolin-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Fluoro-2-methylquinolin-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(6-Fluoro-2-methylquinolin-4-yl)methanol

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

(6-fluoro-2-methylquinolin-4-yl)methanol

InChI

InChI=1S/C11H10FNO/c1-7-4-8(6-14)10-5-9(12)2-3-11(10)13-7/h2-5,14H,6H2,1H3

InChI Key

XRZDAJRSVVCCRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)F)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 10.0 g (62.0 mmol) of 6-fluoro-2-methylquinoline and 28.3 g (124.0 mmol) of ammonium peroxodisulfate in a mixture of methanol (140 mL)-water (110 mL) was added 4.0 mL of concentrated sulfuric acid, and heated under reflux for 18 hours. The reaction mixture was left to cool, and methanol was removed under a reduced pressure. The residue was adjusted to pH 10 by adding sodium carbonate, and then extracted with chloroform. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, and the solvent was removed to obtain 9.61 g (yield 81%) of (6-fluoro-2-methylquinolin-4-yl)methanol. Its physical properties are shown below.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
28.3 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.